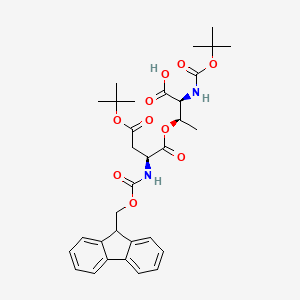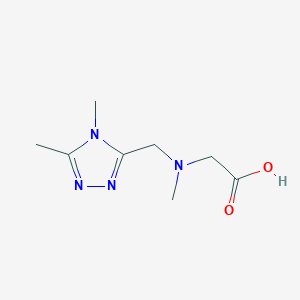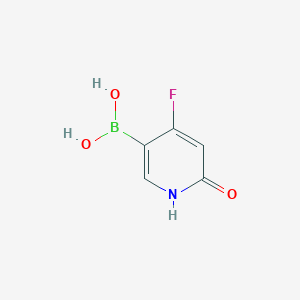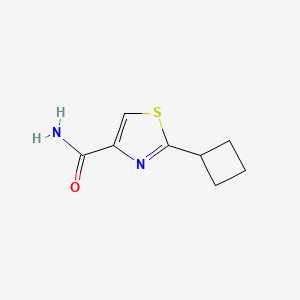
4-Cyclopropyl-2,5-dimethylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2,5-dimethylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure The thiazole ring is a five-membered ring, and the presence of cyclopropyl and dimethyl groups adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,5-dimethylthiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclopropylamine with 2,5-dimethylthiazole-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. Another method involves the use of thioamides and α-haloketones, which undergo cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Cyclopropyl-2,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazoles.
科学的研究の応用
4-Cyclopropyl-2,5-dimethylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 4-Cyclopropyl-2,5-dimethylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, the cyclopropyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,5-Dimethylthiazole: A related compound with similar structural features but lacking the cyclopropyl group.
2,4-Disubstituted thiazoles: Compounds with substitutions at different positions on the thiazole ring.
Uniqueness
4-Cyclopropyl-2,5-dimethylthiazole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H11NS |
|---|---|
分子量 |
153.25 g/mol |
IUPAC名 |
4-cyclopropyl-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-5-8(7-3-4-7)9-6(2)10-5/h7H,3-4H2,1-2H3 |
InChIキー |
KDRSCQXUIMRGID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
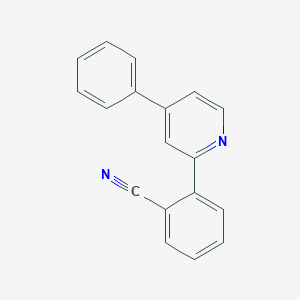


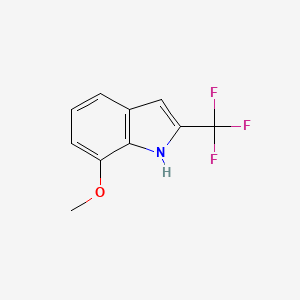
![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
